molecular formula C17H14N4O2 B2539464 N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide CAS No. 59157-07-2

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B2539464
CAS No.: 59157-07-2
M. Wt: 306.325
InChI Key: QQBRBEISYWUGNA-UHFFFAOYSA-N
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Description

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide is a chemical compound with the molecular formula C17H14N4O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of diphenylamine with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with nucleic acids and proteins, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenylimidazole: A simpler derivative with similar structural features.

    4,5-Diphenylglyoxaline: Another imidazole derivative with different functional groups.

    N4-(4-aminophenyl)-N5-methyl-1H-imidazole-4,5-dicarboxamide: A related compound with an amino group substitution.

Uniqueness

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide is unique due to its specific functional groups and potential applications. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-N,5-N-diphenyl-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(20-12-7-3-1-4-8-12)14-15(19-11-18-14)17(23)21-13-9-5-2-6-10-13/h1-11H,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBRBEISYWUGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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